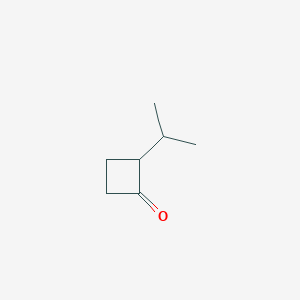
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid is a useful research compound. Its molecular formula is C15H11N3O3S2 and its molecular weight is 345.39. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiangiogenic Properties
The novel thioxothiazolidin-4-one derivatives, structurally related to the compound , have been synthesized and shown to possess significant in vivo anticancer and antiangiogenic effects against transplantable mouse tumor models. These derivatives inhibit tumor growth, reduce tumor volume, and extend the lifespan of tumor-bearing mice by suppressing tumor-induced angiogenesis and endothelial proliferation (Chandrappa et al., 2010).
Fungicidal Activity
1,5-Diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties, related to the core structure of interest, have demonstrated moderate inhibitory activity against Gibberella zeae, a plant pathogen, indicating their potential as fungicidal agents (Liu et al., 2012).
Fluorescence Sensing
A derivative with a similar structural framework has been synthesized for the selective detection of Co^2+ ions, showcasing its potential as a fluorescent chemical sensor. This compound exhibits a strong fluorescent quenching effect in the presence of Co^2+, indicating good selectivity and potential applications in metal ion sensing (Rui-j, 2013).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid involves the condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid, followed by oxidation and decarboxylation to yield the final product.", "Starting Materials": [ "3-phenyl-1H-pyrazole-4-carbaldehyde", "2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid" ], "Reaction": [ "Step 1: Condensation of 3-phenyl-1H-pyrazole-4-carbaldehyde with 2-amino-4-oxo-5-((Z)-2-thioxothiazolidin-3-yl)butanoic acid in the presence of a base such as triethylamine or sodium hydride to yield the corresponding imine intermediate.", "Step 2: Oxidation of the imine intermediate using an oxidizing agent such as potassium permanganate or sodium hypochlorite to yield the corresponding oxime intermediate.", "Step 3: Decarboxylation of the oxime intermediate using a decarboxylating agent such as copper powder or palladium on carbon to yield the final product, (Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid." ] } | |
CAS RN |
835883-10-8 |
Product Name |
(Z)-2-(4-oxo-5-((3-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-3-yl)acetic acid |
Molecular Formula |
C15H11N3O3S2 |
Molecular Weight |
345.39 |
IUPAC Name |
2-[4-hydroxy-5-[(E)-(3-phenylpyrazol-4-ylidene)methyl]-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H11N3O3S2/c19-12(20)8-18-14(21)11(23-15(18)22)6-10-7-16-17-13(10)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20)/b10-6+ |
InChI Key |
NPIVARITTNJXQH-WDZFZDKYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=CC2=CC3=C(N(C(=S)S3)CC(=O)O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



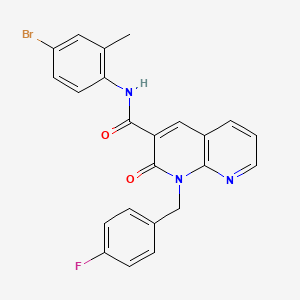
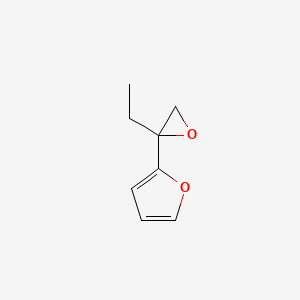
![N-(4-tert-butylphenyl)-2-[5-(4-fluorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2429931.png)

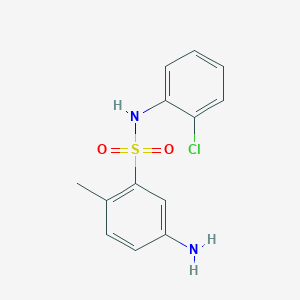
![3-(3-methoxyphenyl)-7-(morpholinosulfonyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2429939.png)
![7-(3-chlorophenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2429940.png)
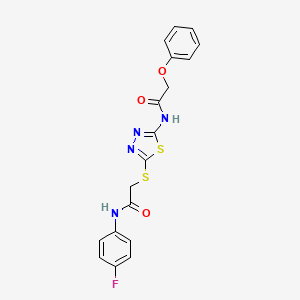
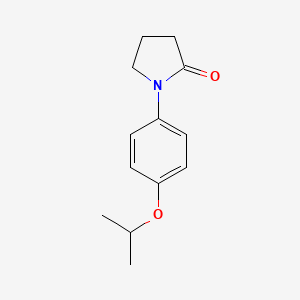
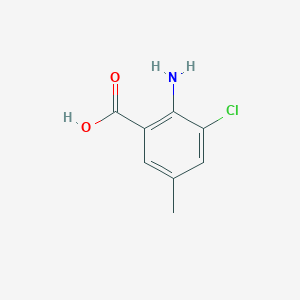
![tert-Butyl 8-ethynyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2429947.png)
![2-oxo-N-(2-phenoxyphenyl)-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2429949.png)
